The Core Mechanism of BMS-663749 (Fostemsavir): A Technical Guide to HIV-1 Attachment Inhibition
The Core Mechanism of BMS-663749 (Fostemsavir): A Technical Guide to HIV-1 Attachment Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749, clinically known as fostemsavir, represents a first-in-class HIV-1 attachment inhibitor, offering a critical therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1. Fostemsavir is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by alkaline phosphatases to its active moiety, temsavir (B1684575) (BMS-626529). Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells, through a novel mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions, experimental validation, and quantitative parameters defining the mechanism of action of BMS-663749.
Mechanism of Action: Inhibition of HIV-1 Attachment and Entry
The primary mechanism of action of temsavir, the active form of BMS-663749, is the inhibition of the initial attachment of HIV-1 to the host cell's CD4 receptor. This is achieved through direct binding to the viral envelope glycoprotein gp120.[1]
Binding to a Conserved Pocket on gp120
Crystallographic and modeling studies have revealed that temsavir binds to a highly conserved, hydrophobic pocket on gp120.[2] This binding site is located beneath the β20-β21 loop, a region adjacent to the CD4 binding site.[3][4] By occupying this pocket, temsavir allosterically inhibits the interaction between gp120 and the CD4 receptor.[2]
Stabilization of the "Closed" Conformation
Beyond steric hindrance, the binding of temsavir stabilizes the gp120 trimer in a "closed" or "State 1" conformation.[2][3] This conformational locking prevents the CD4-induced structural rearrangements necessary for the subsequent steps of viral entry, including the exposure of the co-receptor binding sites (CCR5 or CXCR4).[2]
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention by temsavir.
Quantitative Analysis of Temsavir's Activity
The antiviral potency of temsavir has been quantified through various in vitro assays, determining its binding affinity for gp120 and its efficacy in inhibiting viral entry.
Binding Affinity and Kinetics
Direct binding assays have been employed to measure the affinity of temsavir for purified, soluble gp120. These studies have demonstrated a high affinity, which is crucial for its potent antiviral activity.
| Parameter | Value | Method | HIV-1 Strain | Reference |
| Kd | 3.3 nM | Sedimentation Equilibrium | JR-FL | [5] |
| IC50 (vs. BMS-488043 binding) | 23 nM | Competition Binding Assay | JR-FL | [5] |
| Dissociation Half-life (t1/2) | ~8 hours | Gel Filtration Assay | JR-FL | [5] |
Antiviral Activity
The antiviral activity of temsavir is typically assessed using cell-based assays with HIV-1 pseudoviruses. These assays measure the concentration of the drug required to inhibit viral entry by 50% (IC50 or EC50).
| Parameter | Value Range | Cell Line | Notes | Reference |
| EC50 | <10 nM (most isolates) | Various | Activity varies with viral subtype and specific gp120 polymorphisms. | [1] |
| EC50 (LAI virus) | 0.7 ± 0.4 nM | PM1 | Laboratory-adapted strain. | [1] |
| CC50 (PM1 T-cell line) | 105 µM | PM1 | Demonstrates low cytotoxicity. | [1] |
| CC50 (PBMCs) | 192 µM | PBMCs | Demonstrates low cytotoxicity in primary cells. | [1] |
Resistance to Temsavir
Resistance to temsavir is associated with specific amino acid substitutions in the gp120 protein, primarily within or near the drug's binding pocket. These mutations can reduce the binding affinity of temsavir, thereby decreasing its antiviral efficacy.
| Mutation | Fold Change in IC50 (Pseudovirus Assay, JR-FL) | Fold Change in IC50 (Cell-Cell Fusion, LAI) | Natural Prevalence | Reference |
| S375H | - | - | High in CRF01_AE | [2] |
| S375M | - | 1.8 | Low | [2] |
| S375N | - | 1.5 | Low | [2] |
| M426L | 29 | 16 | Low | [2] |
| M434I | 4 | 2.5 | Low | [2] |
| M475I | 10 | 2.5 | Low | [2] |
| S375H + M475I | >29,700 | - | Very Low | [6] |
Experimental Protocols
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)
This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors like temsavir. It utilizes replication-incompetent HIV-1 particles that express a reporter gene (e.g., luciferase) upon successful entry into a target cell line.
1. Production of Env-Pseudotyped Viruses:
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Co-transfect 293T/17 cells with two plasmids:
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An HIV-1 genomic vector deficient in the env gene but containing the luciferase reporter gene.
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An expression vector encoding the desired HIV-1 envelope glycoprotein (gp160).
-
-
Culture the cells for 48-72 hours.
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Harvest the supernatant containing the pseudoviruses.
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Filter and store the viral stocks at -80°C.
2. Viral Titer Determination:
-
Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter) in a 96-well plate.
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Infect the cells with serial dilutions of the pseudovirus stock.
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After 48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
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Calculate the 50% tissue culture infectious dose (TCID50).
3. Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
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In a separate plate, serially dilute temsavir.
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Add a standardized amount of pseudovirus to each drug dilution and incubate for 1 hour at 37°C.
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Transfer the virus-drug mixture to the TZM-bl cells.
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After 48 hours of incubation, measure luciferase activity.
-
Calculate the IC50 value by determining the drug concentration that results in a 50% reduction in luciferase activity compared to the virus-only control.
The following diagram outlines the workflow for the HIV-1 pseudovirus entry assay.
gp120-Temsavir Binding Assay (Competition Format)
This type of assay is used to determine the binding affinity of temsavir to gp120 by measuring its ability to compete with a known ligand.
1. Reagent Preparation:
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Purified, soluble recombinant gp120 from a specific HIV-1 strain (e.g., JR-FL).
-
A labeled competitor compound that also binds to gp120 (e.g., a radiolabeled earlier-generation attachment inhibitor like BMS-488043).
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Unlabeled temsavir at various concentrations.
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of gp120 with a fixed concentration of the labeled competitor.
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Add serial dilutions of unlabeled temsavir to the wells.
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Allow the reaction to reach equilibrium.
3. Separation and Detection:
-
Separate the gp120-ligand complexes from the unbound ligand. A common method is gel filtration.
-
Quantify the amount of labeled competitor bound to gp120 in each well using an appropriate detection method (e.g., scintillation counting for a radiolabeled competitor).
4. Data Analysis:
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Plot the percentage of bound labeled competitor as a function of the unlabeled temsavir concentration.
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Fit the data to a competition binding curve to determine the IC50 of temsavir, which is the concentration that displaces 50% of the labeled competitor.
Structural Insights into Temsavir Binding
X-ray crystallography studies of temsavir in complex with the HIV-1 gp120 core have provided a detailed view of the binding interaction. These studies confirm that temsavir binds in a deep pocket within gp120, making extensive hydrophobic and van der Waals contacts with residues from different conserved regions of the protein. The binding of temsavir induces a slight conformational change in gp120, stabilizing it in the "closed" state.
The following diagram illustrates the logical relationship of how structural data informs our understanding of the mechanism of action.
Conclusion
BMS-663749 (fostemsavir), through its active metabolite temsavir, presents a unique mechanism of action against HIV-1. By targeting the gp120 envelope glycoprotein, it effectively blocks the initial stage of viral entry, a critical step in the HIV-1 lifecycle. The high affinity of temsavir for a conserved pocket on gp120 and its ability to stabilize the "closed" conformation of the Env trimer underscore its potent antiviral activity. The quantitative data from binding and antiviral assays, coupled with a detailed understanding of resistance mechanisms, provide a robust framework for its clinical use and for the future development of next-generation HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage [mdpi.com]
- 4. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medinfo.gsk.com [medinfo.gsk.com]
- 6. news-medical.net [news-medical.net]
